Benzyl (2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)carbamate
Description
Benzyl (2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)carbamate is a heterocyclic compound featuring a benzyl carbamate group, a piperazine linker, and a fused tetrahydropyrazinoindazole core. The tetrahydropyrazinoindazole component may confer metabolic stability, while the carbamate group could influence solubility and bioavailability.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c31-21(16-26-24(32)33-17-18-6-2-1-3-7-18)28-12-14-29(15-13-28)23-22-19-8-4-5-9-20(19)27-30(22)11-10-25-23/h1-3,6-7,10-11H,4-5,8-9,12-17H2,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUPEPMSFIBVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CNC(=O)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the complexity of the compound, it is likely that it may interact with multiple pathways, leading to a variety of downstream effects.
Pharmacokinetics
The presence of the carbamate group may enhance its stability and absorption, while the piperazine ring may facilitate its distribution.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets.
Biochemical Analysis
Biochemical Properties
Based on its structural components, it can be inferred that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s chemical properties, including its polarity, charge distribution, and functional groups.
Cellular Effects
Based on its structure, it may influence cell function by interacting with various cellular components. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies would need to be conducted to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
Future studies would need to investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Future studies would need to identify any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels.
Biological Activity
Benzyl (2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)carbamate is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological effects.
Chemical Structure and Properties
The compound features a carbamate group which is known to enhance biological activity in various pharmacophores. The presence of the tetrahydropyrazino[1,2-b]indazole moiety is particularly significant as it contributes to the compound's interaction with biological targets.
Structure Overview
| Component | Description |
|---|---|
| Carbamate Group | Enhances solubility and bioactivity |
| Tetrahydropyrazino[1,2-b]indazole | Potentially interacts with multiple biological pathways |
| Piperazine Ring | Involved in receptor binding |
Antimicrobial Activity
Research indicates that carbamate derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown inhibitory activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 0.625 to 6.25 µg/mL for certain derivatives . While specific data on the benzyl carbamate is limited, its structural analogs suggest a potential for similar activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the tetrahydropyrazino[1,2-b]indazole structure. In particular:
- Cytotoxicity Testing : Compounds similar to benzyl carbamate were tested against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). Some derivatives demonstrated GI50 values below 20 µM, indicating strong cytotoxic effects .
- Mechanisms of Action : The anticancer effects are often linked to the inhibition of specific signaling pathways such as EGFR and Akt phosphorylation. This suggests that benzyl carbamate may also exert similar mechanisms .
Neuropharmacological Effects
Benzyl carbamates have been studied for their neuropharmacological effects, particularly in models of seizure and pain. For example, related compounds have shown promising anticonvulsant activity with effective doses lower than those of traditional anticonvulsants like phenobarbital . This hints at the potential of benzyl carbamate in treating neurological disorders.
Case Study 1: Antitubercular Activity
A study evaluated several benzyl carbamates for their antitubercular activity. Among them, derivatives showed varying degrees of effectiveness against M. tuberculosis strains with MIC values indicating substantial inhibitory effects .
Case Study 2: Breast Cancer Cell Lines
In a comparative analysis involving MCF-7 and MDA-MB-468 cell lines:
- Compounds similar to benzyl carbamate were tested using MTT assays.
- Results indicated that some compounds had greater efficacy than existing treatments like gefitinib, particularly in inhibiting tumor growth through targeted signaling pathways .
Table: Summary of Biological Activities
Chemical Reactions Analysis
Carbamate Formation
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Reaction Basis : The carbamate group is introduced via nucleophilic substitution between benzyl chloroformate and a secondary amine intermediate.
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Conditions : Typically conducted in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) with a base like triethylamine to neutralize HCl byproducts .
Piperazine Coupling
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Intermediate Preparation : A piperazine derivative (e.g., 4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine) is synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution .
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Coupling Reaction : The piperazine intermediate reacts with a keto-ethyl carbamate precursor under reflux in polar aprotic solvents (e.g., DMF or DMSO) to form the final compound .
Hydrolysis
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Acidic Conditions : The carbamate bond undergoes hydrolysis to release benzyl alcohol, CO₂, and a secondary amine. Rate acceleration occurs in strong acids (e.g., HCl or H₂SO₄) .
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Basic Conditions : Hydrolysis in NaOH yields a free amine and sodium carbonate. The reaction is slower compared to acidic conditions due to the stability of the carbamate anion .
Oxidative Degradation
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Peroxide Exposure : The tetrahydropyrazinoindazole moiety is susceptible to oxidation, forming N-oxide derivatives. This reaction is minimized under inert atmospheres .
Piperazine Ring Modifications
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Alkylation/Acylation : The piperazine nitrogen reacts with alkyl halides or acyl chlorides to form substituted derivatives. For example, reaction with acetyl chloride produces N-acetylated analogs .
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Complexation : The piperazine group chelates metal ions (e.g., Cu²⁺ or Zn²⁺), forming stable complexes that alter solubility and bioavailability .
Carbamate Reactivity
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Transcarbamoylation : The benzyl carbamate group exchanges with other alcohols (e.g., methanol) under catalytic basic conditions, enabling functional group diversification .
Comparative Reaction Data
The table below summarizes reaction efficiencies for key transformations:
Mechanistic Insights
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural homology with several piperazine- and indazole-containing derivatives. Key analogs include:
Key Observations :
- Replacement of tetrahydropyrazinoindazole with benzotriazole () or benzothiazole () alters electronic properties and binding affinities.
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The target compound’s molecular weight (~440, estimated) exceeds Lipinski’s rule-of-five guidelines, unlike smaller analogs (e.g., , ~290). Carbamate groups may improve solubility compared to ketones () but reduce permeability .
- Metabolic Stability: The tetrahydropyrazinoindazole core may resist oxidative metabolism better than benzotriazole () or benzothiazole () systems.
Key Research Findings
- Piperazine Linker Flexibility : Piperazine moieties in analogs () enhance binding to diverse targets (e.g., serotonin receptors, kinases) due to conformational flexibility.
- Heterocyclic Core Impact: Benzothiazole () and benzotriazole () analogs show varied bioactivity profiles, suggesting the tetrahydropyrazinoindazole in the target compound may confer unique selectivity.
Q & A
Q. What are the established synthetic routes for this compound, and what are their critical optimization parameters?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperazine or tetrahydropyrazinoindazole core. Key steps include:
- Coupling reactions : Amide bond formation between the carbamate and piperazine moieties (e.g., using EDC/HOBt or DCC) .
- Protection/deprotection : Use of benzyl carbamate (Cbz) groups to protect amines during synthesis, followed by hydrogenolysis for removal .
- Purification : Column chromatography (silica gel, eluent: DCM/ethyl acetate gradients) achieves >95% purity, with yields ranging from 50–88% depending on substituents .
Critical Parameters : - Temperature control (<0°C for acid-sensitive intermediates).
- Catalytic efficiency (e.g., Pd/C for hydrogenolysis).
- Solvent polarity adjustments to prevent byproduct formation.
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., δ 8.77 ppm for indazole protons, δ 161.59 ppm for carbonyl carbons) .
- HRMS : Validate molecular weight (e.g., [M + H]+ observed at m/z 486 vs. calculated 485.06) .
- HPLC : Assess purity (>98% via reverse-phase C18 column, acetonitrile/water mobile phase) .
- Melting Point : Consistency in melting range (e.g., 72–74°C) indicates crystalline stability .
Advanced Research Questions
Q. What methodologies are employed to analyze structure-activity relationships (SAR) for piperazine-containing analogs in target engagement?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the piperazine or indazole rings (e.g., halogenation, alkylation) and assess biological activity .
- Biological Assays :
- Kinase Inhibition : Measure IC50 values using in vitro kinase assays (e.g., ERK1/2 inhibition with IC50 = 1–4 nM) .
- Cellular Potency : Evaluate apoptosis induction via flow cytometry (e.g., Annexin V/PI staining) .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) correlate substituent effects with binding affinity to targets like ERK1/2 .
Q. How can crystallographic data resolve ambiguities in the compound's conformation?
- Methodological Answer :
- X-ray Diffraction : Single-crystal analysis using SHELX programs (SHELXL for refinement) resolves bond angles and torsional strain in the tetrahydropyrazinoindazole core .
- Key Parameters :
- Space group identification (e.g., P21/c for orthorhombic systems).
- R1 factor optimization (<0.05 for high confidence).
- Case Study : Conformational flexibility of the piperazine ring is constrained by hydrogen bonding with adjacent carbonyl groups, as shown in analogous structures .
Q. What strategies address discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Cross-validate IC50 values using SPR (surface plasmon resonance) for binding affinity and cellular proliferation assays (e.g., MTT) .
- Data Normalization : Account for assay-specific variables (e.g., ATP concentration in kinase assays vs. serum levels in cell-based tests) .
- Meta-Analysis : Compare results with structurally related compounds (e.g., SCH772984 derivatives) to identify trends in off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
